molecular formula C7H8F3N3O B14923647 (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime

(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime

Cat. No.: B14923647
M. Wt: 207.15 g/mol
InChI Key: XUGHQCPNHUWPRB-LFYBBSHMSA-N
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Description

(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoroethyl group and the oxime functional group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the Oxime: The final step involves the reaction of the ketone with hydroxylamine to form the oxime.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxime group can undergo oxidation to form nitrile oxides.

    Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and the oxime functional group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone
  • (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone hydrazone

Uniqueness: The presence of the oxime functional group in (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

(NE)-N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C7H8F3N3O/c1-5(12-14)6-2-3-13(11-6)4-7(8,9)10/h2-3,14H,4H2,1H3/b12-5+

InChI Key

XUGHQCPNHUWPRB-LFYBBSHMSA-N

Isomeric SMILES

C/C(=N\O)/C1=NN(C=C1)CC(F)(F)F

Canonical SMILES

CC(=NO)C1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

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